molecular formula C7H5FN2O B074038 5-Fluoro-1,3-dihydrobenzoimidazol-2-one CAS No. 1544-75-8

5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Cat. No. B074038
CAS RN: 1544-75-8
M. Wt: 152.13 g/mol
InChI Key: DZRTZDURJKZGSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives has been explored through various methodologies. One notable approach involves the use of gallium(III) triflate as a catalyst for the one-pot synthesis of fluorinated benzimidazolines under mild conditions, highlighting the efficiency and high yields of the process (Prakash et al., 2007). This method emphasizes the role of fluorine atoms in directing the formation of five-membered heterocycles.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, the crystal structure and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a related compound, were determined using IR, 1H NMR, and EI mass spectral analysis, along with X-ray crystallography (Özbey et al., 2004).

Chemical Reactions and Properties

5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives engage in various chemical reactions, offering a spectrum of biological activities. For example, the synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles have shown significant antimicrobial activities against several strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds can intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial effects (Fang et al., 2016).

Physical Properties Analysis

The physical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these aspects were not identified in the current literature search, these properties typically depend on the molecular structure and substituents present in the derivatives.

Chemical Properties Analysis

The chemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives, including their reactivity with other chemical agents, stability under different conditions, and potential for undergoing various chemical transformations, play a significant role in their application in medicinal chemistry and material science. The ability of these compounds to undergo condensation-cyclization reactions under the influence of gallium(III) triflate illustrates their versatile chemical nature (Prakash et al., 2007).

Scientific Research Applications

  • Antimicrobial Applications :

    • Benzimidazole derivatives of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one showed potent antimicrobial activities, including antibacterial and antifungal properties, against various strains such as Saccharomyces cerevisiae, MRSA, and Bacillus proteus (Fang et al., 2016).
    • Benzimidazole–Quinolone hybrids exhibited remarkable antimicrobial activity against resistant Pseudomonas aeruginosa and Candida tropicalis (Wang et al., 2018).
  • Antitumor and Anticancer Applications :

    • Amino acid ester derivatives containing 5-Fluoro-1,3-dihydrobenzoimidazol-2-one showed inhibitory effects against leukemia and liver cancer (Xiong et al., 2009).
    • The compound is used in 5-fluorouracil (5-FU) , a major antineoplastic agent for treating colorectal cancer. Its mechanism involves interference with RNA maturation and inhibition of DNA synthesis (Pinedo & Peters, 1988).
  • Nucleoside Analogue Synthesis :

    • Novel nucleoside analogues based on 1,3-dihydrobenzo[c]furan core, including 5-fluoro derivatives, have been synthesized, suggesting their potential use in antiviral treatments (Liu et al., 2006).
  • Pharmacological and Chemical Properties :

    • Studies on the pharmacological properties of fluorouracil, including its biochemistry and metabolism, provide insights into its effective use in cancer treatment and the challenges related to drug resistance (Longley et al., 2003).
  • Drug Design and Synthesis :

    • Research on the synthesis of novel polar benzimidazoles, starting from compounds like 4-fluoro-3-nitrobenzoic acid, indicates the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one derivatives as drug lead compounds (Yoon et al., 2012).

Safety And Hazards

5-Fluoro-1,3-dihydrobenzoimidazol-2-one may be harmful if swallowed and can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-fluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRTZDURJKZGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438115
Record name 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-dihydrobenzoimidazol-2-one

CAS RN

1544-75-8
Record name 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorobenzene-1,2-diamine (2 g, 15.86 mmol) was dissolved in THF (49.4 ml) and 1,1′-Carbonyldiimidazole (2.83 g, 17.44 mmol) was added at RT. The reaction mixture was stirred overnight at RT. To this was added concentrated ammonia solution (1.5 ml) and the mixture stirred for 30 minutes and then diluted with water (100 ml). The resultant solid was collected by filtration, washed with water, followed by Et2O and then dried in vacuo to afford 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.250 g, 52%); 1H NMR (400 MHz, DMSO-d6) 6.66-6.79 (2H, m), 6.81-6.94 (1H, m), 10.64 (1H, s), 10.76 (1H, s); m/z: (ES+) MH+, 151.19. b) A solution of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.25 g, 8.22 mmol) in phosphorus oxychloride (25.2 ml, 270.34 mmol) was heated for 18 hours at 100° C. The reaction mixture was cooled to RT and excess of POCl3 was evaporated in vacuo. The residue was neutralized with saturated NaHCO3 solution (10 ml) and extracted with EtOAc (3×20 ml). The organic phase was washed with brine and then dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 82%); 1H NMR (400 MHz, DMSO-d6) 7.09 (1H, ddd), 7.36 (1H, dd), 7.53 (1H, dd); m/z: (ES+) MH+, 171.34. c) 2-Chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 6.72 mmol) was charged to high pressure autoclave PV10832 (Parr 160 ml) with methylamine 40% EtOH solution (50 ml, 6.72 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 13 bar. The reaction mixture was evaporated and the residue dissolved in MeOH and added to an SCX column. The desired product was eluted from the column using 7M NH3/MeOH. Fractions containing product were evaporated and the residue was purified by flash chromatography on silica, eluting with a gradient of 0 to 10% MeOH in DCM. Pure fractions were evaporated to afford 6-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (0.707 g, 64%); 1H NMR (400 MHz, DMSO-d6) 2.27 (3H, d), 6.38-6.44 (2H, m), 6.67 (1H, dd), 6.79-6.84 (1H, m); m/z: (ES+) MH+, 166.31.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
49.4 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Barbero, M Carril, R SanMartin, E Dominguez - Tetrahedron, 2008 - Elsevier
The copper-catalyzed intramolecular N-arylation of 2-bromoarylureas performed in water leading to the benzo[d]imidazolone framework is reported. The scope of the methodology …
Number of citations: 52 www.sciencedirect.com

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